molecular formula C22H30ClNO2 B12777918 1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride CAS No. 116680-70-7

1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride

Cat. No.: B12777918
CAS No.: 116680-70-7
M. Wt: 375.9 g/mol
InChI Key: NGVGPPYUNXCTGS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride is a synthetic organic compound. It belongs to the class of naphthalenamines, which are known for their diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a naphthalene ring system substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride typically involves multiple steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through a series of cyclization reactions.

    Substitution Reactions: Introduction of methoxy groups at the 6 and 7 positions can be achieved through electrophilic aromatic substitution.

    Amine Alkylation: The N-ethyl and N-(2-phenylethyl) groups are introduced via alkylation reactions using appropriate alkyl halides.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors, enzymes, or ion channels.

    Pathways Involved: It may modulate signaling pathways, such as neurotransmitter release or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-6,7-dimethoxy-2-naphthalenamine: Lacks the N-ethyl and N-(2-phenylethyl) groups.

    6,7-Dimethoxy-2-naphthalenamine: Lacks the tetrahydro and N-ethyl groups.

Uniqueness

1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

116680-70-7

Molecular Formula

C22H30ClNO2

Molecular Weight

375.9 g/mol

IUPAC Name

N-ethyl-6,7-dimethoxy-N-(2-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

InChI

InChI=1S/C22H29NO2.ClH/c1-4-23(13-12-17-8-6-5-7-9-17)20-11-10-18-15-21(24-2)22(25-3)16-19(18)14-20;/h5-9,15-16,20H,4,10-14H2,1-3H3;1H

InChI Key

NGVGPPYUNXCTGS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC1=CC=CC=C1)C2CCC3=CC(=C(C=C3C2)OC)OC.Cl

Origin of Product

United States

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